Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate
Description
Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate is a chiral morpholine derivative with a tert-butyl carbamate group at the 4-position and a (1R)-1,2-dihydroxyethyl substituent at the 3-position. The dihydroxyethyl group enhances hydrophilicity and hydrogen-bonding capacity, while the tert-butyl carbamate provides steric protection, improving stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)9(14)6-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPZWTLRMCMTAN-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H]1[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The dihydroxyethyl side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyethyl side chain can yield carboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines and alcohols.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related morpholine derivatives, focusing on substituent variations and their implications. Key analogs include:
Table 1: Structural Comparison of Morpholine Derivatives
Key Differences and Implications
Hydrophilicity and Solubility :
- The dihydroxyethyl group in the target compound increases water solubility compared to the hydroxyethyl and ethenyl analogs. The two hydroxyl groups enable stronger hydrogen bonding with polar solvents, which may enhance bioavailability in aqueous systems.
- The ethenyl analog’s alkene group reduces polarity, favoring organic-phase reactions or hydrophobic interactions in drug delivery systems .
Reactivity :
- The diol group in the target compound is prone to oxidation or acetal formation, requiring protective strategies during synthesis.
- The hydroxyethyl analog’s alcohol group is less reactive but may undergo esterification or etherification.
- The ethenyl group in the third compound participates in cycloaddition or radical reactions, offering versatility in polymer or conjugate synthesis .
Stereochemical Influence: The (3R,1R) configuration in the target compound creates distinct spatial arrangements for enantioselective catalysis or binding.
Stability :
- The tert-butyl carbamate group in all three compounds shields the morpholine nitrogen, enhancing stability under acidic or basic conditions. However, the diol’s hydroxyls may introduce sensitivity to oxidative degradation compared to the more inert ethenyl group .
Research Findings and Data Gaps
While the provided evidence identifies structural analogs (CAS 1257855-07-4 and 2375165-90-3), experimental data on physicochemical properties (e.g., melting points, logP, or spectroscopic profiles) are absent. Further studies are needed to quantify:
- Solubility : Measure in water, DMSO, and common organic solvents.
- Thermal Stability : TGA/DSC analysis under varying conditions.
- Reactivity : Kinetic studies on oxidation or derivatization of the diol group.
Biological Activity
Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate is a synthetic compound with a morpholine structure that has garnered attention for its potential biological activities. The compound is characterized by a tert-butyl group and a dihydroxyethyl side chain, which contribute to its unique chemical properties and biological interactions.
- IUPAC Name : this compound
- CAS Number : 2241107-63-9
- Molecular Formula : C11H21NO5
- Molecular Weight : 235.29 g/mol
- InChI Key : SIPZWTLRMCMTAN-BDAKNGLRSA-N
Synthesis
The synthesis of this compound typically involves the reaction of morpholine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. This process allows for the formation of the desired carboxylate ester, which can be purified via column chromatography.
This compound exhibits biological activity primarily through enzyme inhibition. It interacts with specific enzymes by binding to their active sites, thus preventing substrate binding and catalytic action. This mechanism is crucial for its potential applications in therapeutic contexts.
Enzyme Inhibition Studies
Research indicates that this compound may inhibit various enzymes involved in metabolic pathways. For instance, studies have shown that it can affect the activity of enzymes related to the Type III Secretion System (T3SS) in pathogenic bacteria, which is significant for developing new antimicrobial strategies .
Case Studies and Applications
- Antimicrobial Research : In a study focused on bacterial pathogens, this compound demonstrated promising inhibitory effects on T3SS-mediated virulence factors in Escherichia coli. The compound was tested at varying concentrations, revealing an IC50 value that indicates its efficacy as an antimicrobial agent .
- Biochemical Assays : The compound has been utilized as a ligand in biochemical assays to study enzyme kinetics and inhibition mechanisms. Its ability to selectively inhibit certain pathways makes it a valuable tool in drug discovery and development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl carbamate | Lacks morpholine ring | Limited biological activity |
| Morpholine-4-carboxylate | Contains morpholine but no tert-butyl | Moderate enzyme inhibition |
| Dihydroxyethyl derivatives | Similar side chain but different core | Variable biological effects |
This table highlights how this compound stands out due to its unique combination of structural elements that enhance its biological activity compared to related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
